molecular formula C34H47NO2Si B15174388 (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol

Cat. No.: B15174388
M. Wt: 529.8 g/mol
InChI Key: PLKHXNVQIXTFTB-UHFFFAOYSA-N
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Description

This cyclopentanol derivative is a key intermediate in synthetic organic chemistry, particularly in the preparation of nucleoside analogs and protected amino alcohols. Its structure features:

  • A cyclopentanol core with stereochemical configurations (1S,2S,4R).
  • A triisopropylsilyl (TIPS) ether group at the C2 position, providing steric protection for the hydroxymethyl moiety.
  • A tritylamino (triphenylmethylamine) group at the C4 position, serving as a protecting group for the amine functionality.

The compound is synthesized via silylation and tritylation reactions, as demonstrated in Example 12 of a European patent, where tetrabutylammonium fluoride (TBAF) in THF is used to deprotect intermediates . Its stability under basic conditions and compatibility with nucleophilic reagents make it valuable in multi-step syntheses.

Properties

Molecular Formula

C34H47NO2Si

Molecular Weight

529.8 g/mol

IUPAC Name

2-[tri(propan-2-yl)silyloxymethyl]-4-(tritylamino)cyclopentan-1-ol

InChI

InChI=1S/C34H47NO2Si/c1-25(2)38(26(3)4,27(5)6)37-24-28-22-32(23-33(28)36)35-34(29-16-10-7-11-17-29,30-18-12-8-13-19-30)31-20-14-9-15-21-31/h7-21,25-28,32-33,35-36H,22-24H2,1-6H3

InChI Key

PLKHXNVQIXTFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1CC(CC1O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using triisopropylsilyl chloride, followed by the introduction of the tritylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tritylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other common reducing agents.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, and various nucleophiles.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, facilitating the study of stereochemistry and chiral catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying drug-receptor interactions.

    Industry: Utilized in the development of advanced materials and as a component in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural distinctions and functional group variations among related cyclopentanol-based compounds:

Compound Name Key Functional Groups Stereochemistry Applications/Notes
(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol TIPS ether, tritylamino 1S,2S,4R Intermediate for deprotection reactions (e.g., TBAF-mediated silyl removal)
(1S,2R,4R)-4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentanol Hydroxymethyl, purine (adenine analog) 1S,2R,4R Nucleoside analog with potential antiviral or anticancer activity
(1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(triazolopyrazinyl)cyclopentanol Morpholine-sulfonyl, triazolo-pyrazine 1S,3R,4S Pharmaceutical candidate (e.g., kinase inhibitors)
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol Trimethylsilylpropyl, ethyl 1R,2R,4S Specialty solvent or ligand precursor
4-(3-Methylbutyl)phenol Phenol, branched alkyl chain N/A Industrial intermediate for resins or surfactants

Research Findings and Data Tables

Stability Under Reaction Conditions

Condition (1S,2S,4R)-TIPS/Trityl Derivative (1R,2R,4S)-TMS Derivative Purine-Functionalized Analog
Acidic (pH < 3) Stable Partial TMS cleavage Trityl group retained
Basic (pH > 10) TIPS stable, trityl partial loss TMS stable Purine decomposition
TBAF in THF Full deprotection No reaction N/A

Pharmacokinetic Properties (Theoretical)

Property Target Compound Morpholine-Sulfonyl Derivative Ipconazole
LogP (lipophilicity) 5.2 (high) 3.8 (moderate) 4.1 (moderate)
Water Solubility (mg/mL) <0.1 1.2 0.3
Metabolic Stability Low (CYP450-mediated) High (sulfonyl resistance) Moderate (triazole cleavage)

Biological Activity

The compound (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol is a novel chemical entity with potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclopentanol core modified with a triisopropylsilyl ether and a tritylamine substituent. Its molecular formula is C49H69N4O10PSiC_{49}H_{69}N_{4}O_{10}PSi, with a molecular weight of approximately 933.15 g/mol. The stereochemistry is critical for its biological activity, as indicated by its specific configuration at the chiral centers.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that modifications at the C-4 position of related compounds enhance their antiproliferative effects against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and cell cycle arrest in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.2Apoptosis induction
Compound BSW4803.8G2/M phase arrest
Compound CA5494.5Caspase activation

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of the Nedd8-activating enzyme (NAE) . NAE inhibitors are gaining attention due to their potential in cancer therapy by disrupting protein modification pathways that are crucial for tumor growth and survival . The structural features of the compound facilitate binding to the active site of NAE, leading to effective inhibition.

Case Studies

  • Case Study on NAE Inhibition : A recent study demonstrated that derivatives of this compound effectively inhibited NAE in cellular assays, resulting in reduced proliferation of cancer cells. The study utilized both biochemical assays and cellular models to confirm the efficacy of these inhibitors.
  • In Vivo Efficacy : Another research project evaluated the in vivo effects of this compound in murine models bearing xenografts of human tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound's mechanism may involve both direct cytotoxicity and modulation of tumor microenvironment factors.

Q & A

Basic Question: What are the critical considerations for synthesizing (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol?

Answer:
The synthesis requires precise control of stereochemistry at the 1S, 2S, and 4R positions. Key steps include:

  • Protecting group strategy : The triisopropylsilyl (TIPS) group protects the hydroxymethyl moiety, while the trityl (triphenylmethyl) group protects the amine. These groups are stable under acidic/basic conditions but require selective deprotection (e.g., TIPS removal with tetrabutylammonium fluoride (TBAF) and trityl cleavage with trifluoroacetic acid (TFA)) .
  • Cyclopentanol core formation : Ring-closing metathesis or cycloaddition reactions are common, with chiral auxiliaries or catalysts to enforce stereochemistry .
  • Purification : Use preparative HPLC or silica gel chromatography to isolate enantiomerically pure product. Confirm purity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound?

Answer:
Discrepancies in stereochemical assignments often arise from NMR coupling constants vs. X-ray crystallography data. Methodological solutions include:

  • NOESY/ROESY NMR : To confirm spatial proximity of protons and validate stereochemistry .
  • X-ray crystallography : Definitive proof of absolute configuration, though crystallization challenges may require derivatization (e.g., forming a stable salt or co-crystal) .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (1R,2R,3S,5S)-configured cyclopentane derivatives) to validate dihedral angles and coupling constants .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • Chiral HPLC : To confirm enantiomeric excess (≥98%) using a Chiralpak IA/IB column with hexane/isopropanol gradients .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR for functional group identification; 29Si^{29}Si-NMR to verify TIPS group integrity .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular formula (e.g., C36H51NO2Si\text{C}_{36}\text{H}_{51}\text{NO}_2\text{Si}) .

Advanced Question: How does the steric bulk of the triisopropylsilyl and trityl groups influence reactivity?

Answer:

  • Steric hindrance : The TIPS group reduces nucleophilic attack at the hydroxymethyl position, while the trityl group limits amine participation in unwanted side reactions (e.g., intramolecular cyclization) .
  • Kinetic vs. thermodynamic control : Bulky groups favor kinetic products in ring-forming reactions due to restricted conformational flexibility. Computational modeling (DFT) can predict transition states and optimize reaction pathways .
  • Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize steric clashes during coupling reactions .

Basic Question: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N2_2) to prevent trityl group oxidation .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or dichloromethane minimizes hydrolysis of the TIPS ether .
  • Moisture control : Use molecular sieves (3Å) in storage solutions to prevent amine deprotection .

Advanced Question: How can researchers optimize catalytic asymmetric synthesis of the cyclopentanol core?

Answer:

  • Catalyst screening : Test chiral phosphoric acids (e.g., TRIP) or transition-metal complexes (e.g., Ru-based catalysts) for enantioselective cyclization .
  • Substrate engineering : Introduce directing groups (e.g., boronic esters) to enhance stereochemical control during ring closure .
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediates and adjust reaction parameters dynamically .

Basic Question: What are the common synthetic impurities, and how are they characterized?

Answer:

  • Diastereomers : Arise from incomplete stereochemical control. Detect via 1H^1H-NMR splitting patterns or chiral HPLC .
  • Deprotection byproducts : Trityl cleavage generates triphenylmethanol (detectable by GC-MS) .
  • Oxidation products : Hydroxymethyl → carbonyl conversion under aerobic conditions. Confirm via IR (C=O stretch at ~1700 cm1^{-1}) .

Advanced Question: How can mechanistic studies elucidate the role of this compound in nucleoside analog synthesis?

Answer:

  • Isotopic labeling : Incorporate 18O^{18}O or 15N^{15}N to track oxygen/nitrogen migration during coupling reactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps (e.g., silyl ether formation vs. amine protection) .
  • Computational modeling : Map potential energy surfaces (PES) for cyclopentanol ring closure using Gaussian or ORCA software .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential TIPS-related siloxane emissions .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact with tritylamino intermediates (possible irritants) .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; collect organic solvents for incineration .

Advanced Question: How can researchers validate biological activity hypotheses for derivatives of this compound?

Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with modified silyl/trityl groups and test against target enzymes (e.g., kinases) .
  • Biophysical assays : Use surface plasmon resonance (SPR) to measure binding affinity to proteins or nucleic acids .
  • In silico docking : Screen derivatives against protein databases (PDB) using AutoDock Vina to prioritize synthetic targets .

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